molecular formula C14H6Cl4O B1515108 1,2,3,4-Tetrachloroanthracen-9(10H)-one

1,2,3,4-Tetrachloroanthracen-9(10H)-one

Cat. No.: B1515108
M. Wt: 332 g/mol
InChI Key: PFTMJVOBVKCJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrachloroanthracen-9(10H)-one is a polyhalogenated anthracenone derivative characterized by four chlorine atoms substituted at the 1, 2, 3, and 4 positions of the anthracene backbone. Its structure combines the planar aromatic system of anthracene with electron-withdrawing chlorine substituents, which influence its electronic properties, reactivity, and solubility.

Properties

Molecular Formula

C14H6Cl4O

Molecular Weight

332 g/mol

IUPAC Name

1,2,3,4-tetrachloro-10H-anthracen-9-one

InChI

InChI=1S/C14H6Cl4O/c15-10-8-5-6-3-1-2-4-7(6)14(19)9(8)11(16)13(18)12(10)17/h1-4H,5H2

InChI Key

PFTMJVOBVKCJOY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,2,3,4-Tetrachloroanthracen-9(10H)-one with structurally related anthracenones and acridinones, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Anthracenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1,2,3,4-Tetrachloroanthracen-9(10H)-one Cl at 1,2,3,4 C₁₄H₈Cl₄O 328.03 High electron deficiency; potential use in optoelectronics or as a reactive intermediate.
2,3-Dichloroanthracen-9(10H)-one Cl at 2,3 C₁₄H₈Cl₂O 263.12 Pharmaceutical intermediate; limited solubility in polar solvents.
1,2,3,4-Tetranitro-10H-anthracen-9-one NO₂ at 1,2,3,4 C₁₄H₆N₄O₉ 374.21 Explosive research; strong electron-withdrawing effects.
1,2,3,4-Tetramethoxy-10-methylacridin-9(10H)-one OCH₃ at 1,2,3,4; CH₃ at N10 C₁₈H₁₉NO₅ 329.35 Soluble in ethanol/DMSO; explored for antitumor/antiviral activity.
9,10-Ethanoanthracene-9(10H)-methanamine, N-methyl- Ethano bridge; methylamine C₁₈H₁₉N·HCl 285.81 Psychoactive applications (e.g., benzoctamine hydrochloride).

Key Comparisons

Substituent Effects on Reactivity and Solubility Chlorinated Derivatives: The tetrachloro derivative exhibits greater electron deficiency compared to dichloro analogs, enhancing its susceptibility to nucleophilic aromatic substitution. However, excessive halogenation may reduce solubility in nonpolar solvents . Nitro vs. Chloro Groups: The tetranitro derivative (C₁₄H₆N₄O₉) has higher molecular weight and oxidative instability compared to tetrachloroanthracenone, limiting its utility outside specialized applications (e.g., explosives) . Methoxy Derivatives: Tetramethoxyacridinones (e.g., CAS 517-73-7) demonstrate improved solubility in polar aprotic solvents (e.g., DMSO) due to methoxy groups, making them more suitable for biological studies .

These compounds, however, faced challenges such as poor solubility and rapid resistance development . The methoxy-substituted acridinone (CAS 517-73-7) shows promise in antitumor research, suggesting that substituent polarity and position critically influence pharmacological profiles .

Synthetic Challenges Halogenated anthracenones often require controlled reaction conditions to avoid over-halogenation or decomposition. For example, dichloroanthracen-9(10H)-one (CAS 52075-62-4) is synthesized via selective chlorination, but tetrachloro derivatives may necessitate multistep protocols . Purification of halogenated anthracenones is complicated by their sensitivity to hydrolysis, as seen in , where improper chromatography led to ketone hydrolysis .

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